Clozapine N-oxide Dihydrochloride: A Technical Guide for Chemogenetic Research
Clozapine N-oxide Dihydrochloride: A Technical Guide for Chemogenetic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clozapine (B1669256) N-oxide (CNO) dihydrochloride (B599025) is a water-soluble salt of CNO, a synthetic ligand critically important in the field of chemogenetics.[1][2] It serves as the primary activator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are engineered G protein-coupled receptors (GPCRs) used to remotely and selectively control neuronal activity.[3] This guide provides a comprehensive technical overview of Clozapine N-oxide dihydrochloride, including its mechanism of action, key quantitative data, detailed experimental protocols, and critical considerations for its use in research. The dihydrochloride form offers significant advantages over the freebase, including enhanced water solubility and improved bioavailability.[2] However, researchers must be cognizant of its potential in vivo back-metabolism to clozapine, which necessitates rigorous experimental controls to mitigate off-target effects.[4][5]
Introduction to Chemogenetics and DREADD Technology
Chemogenetics is a powerful technique that allows for the non-invasive manipulation of cell populations in living organisms. The most prominent chemogenetic tool is the DREADD system.[6] This technology involves the introduction of a genetically modified "designer" receptor into a specific cell population. These receptors are inert to endogenous ligands but can be potently activated by a specific "designer" drug, such as Clozapine N-oxide.[6] This allows for precise temporal control over cellular signaling pathways, making it an invaluable tool for dissecting the function of neural circuits and their role in behavior and disease.
The most commonly employed DREADDs are derived from human muscarinic acetylcholine (B1216132) receptors:
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hM3Dq: An excitatory DREADD that couples to the Gq signaling pathway, leading to increased intracellular calcium levels and neuronal depolarization.[7]
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hM4Di: An inhibitory DREADD that couples to the Gi signaling pathway, resulting in neuronal hyperpolarization and silencing of neuronal activity.[4]
Clozapine N-oxide Dihydrochloride: Properties and Advantages
Clozapine N-oxide dihydrochloride is the dihydrochloride salt of CNO, a metabolite of the atypical antipsychotic drug clozapine. The dihydrochloride formulation offers several key advantages for researchers:
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Enhanced Water Solubility: Unlike the freebase form of CNO, which is soluble in organic solvents like DMSO, the dihydrochloride salt is readily soluble in water and saline, simplifying the preparation of solutions for in vivo administration.[2]
-
Improved Bioavailability: Studies in rhesus macaques have shown that CNO dihydrochloride results in 6- to 7-fold higher plasma concentrations compared to CNO dissolved in DMSO.[8]
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Reduced Conversion to Clozapine: The dihydrochloride salt preparation has been associated with a lower percentage of in vivo conversion to clozapine compared to the DMSO-dissolved form.[8]
Data Presentation: Quantitative Analysis
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 8-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)-5H-dibenzo[b,e][4]diazepine dihydrochloride | [2] |
| Molecular Formula | C₁₈H₁₉ClN₄O·2HCl | [2] |
| Molecular Weight | 415.74 g/mol | [2] |
| Appearance | Powder | |
| Solubility | Water (100 mM), DMSO (100 mM) | [2] |
| Storage | Desiccate at room temperature or 2-8°C | [2] |
In Vitro Potency of DREADD Agonists
| Agonist | DREADD Receptor | pEC₅₀ | EC₅₀ (nM) | Reference |
| Clozapine N-oxide (CNO) | hM1Dq | 8.31 - 8.50 | ~6.0 - 8.1 | [9][10] |
| hM4Di | 6.89 | ~129 | ||
| Clozapine | hM1Dq | 9.68 - 10.32 | ~0.05 - 0.21 | [10] |
| hM4Di | - | 0.42 | [11] | |
| Compound 21 (C21) | hM3Dq | - | ~1.7 | [9] |
| hM4Di | - | 2.95 | [11] |
Pharmacokinetic Parameters
| Compound | Form/Dose | Animal Model | Tₘₐₓ (min) | Cₘₐₓ (ng/mL) | T₁/₂ (hours) | Reference |
| Clozapine N-oxide | 1 mg/kg (i.p.) | Mouse | 15 | - | Short | [5] |
| Clozapine | 75 mg (single dose) | Human | - | - | 8 | [12] |
| Clozapine | 100 mg b.i.d. (steady state) | Human | 150 | 319 | 12 | [12] |
| Clozapine N-oxide | - | Human | - | - | 7-8 | [13] |
| CNO-DMSO | 3-10 mg/kg (i.m.) | Rhesus Macaque | 30-90 | 200-215 | - | [8] |
| CNO-HCl | 3-10 mg/kg (i.m.) | Rhesus Macaque | 30-90 | 540-2280 | - | [8] |
Mechanism of Action and Signaling Pathways
Clozapine N-oxide dihydrochloride activates DREADDs by binding to the engineered receptor, which in turn initiates a specific intracellular signaling cascade determined by the G protein to which the DREADD is coupled.
hM3Dq (Gq-coupled) Signaling Pathway
Activation of the hM3Dq receptor by CNO engages the Gq protein signaling pathway. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG ultimately lead to neuronal depolarization and increased neuronal firing.[1][7]
References
- 1. Validation of DREADD agonists and administration route in a murine model of sleep enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clozapine N-oxide dihydrochloride | CNO (water-soluble) | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 7. scienceoflightcenter.org [scienceoflightcenter.org]
- 8. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Multiple-dose pharmacokinetics of clozapine in patients with chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
